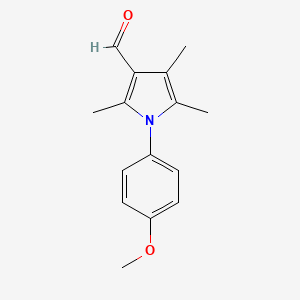

1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-based carbaldehyde derivative featuring a 4-methoxyphenyl substituent at the 1-position and methyl groups at the 2, 4, and 5 positions of the pyrrole ring.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-11(2)16(12(3)15(10)9-17)13-5-7-14(18-4)8-6-13/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFUDILGLSQEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the cyclization of a suitable precursor, such as a substituted aniline, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and solvents.

Major Products Formed:

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major products are alcohols or amines, depending on the specific reduction conditions.

Substitution: The major products are derivatives with substituted methoxy groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has various applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Variations

Pyrrole vs. Pyrazole Derivatives

- Target Compound : The pyrrole core is aromatic and less basic compared to pyrazole derivatives. Electron-rich due to the methoxy group, the 4-methoxyphenyl substituent may influence electron density distribution and intermolecular interactions.

- Pyrazole Analogs : and describe pyrazole- and pyrazoline-carbaldehydes (e.g., 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde). Pyrazoles exhibit greater basicity and distinct electronic properties due to the presence of two adjacent nitrogen atoms, which can enhance hydrogen bonding and coordination capabilities .

Substituent Effects

- 4-Methoxyphenyl Group : The electron-donating methoxy group in the target compound may increase solubility in polar solvents and modulate electronic effects on the pyrrole ring.

Spectroscopic and Physical Properties

Table 1: Comparative Spectroscopic Data

- Key Observations :

- The aldehyde proton in pyrazole derivatives (e.g., δ 9.17–9.24) appears downfield due to electron-withdrawing substituents (e.g., nitro groups), whereas methoxy groups in the target compound may cause moderate deshielding .

- Chalcone derivatives () exhibit distinct C=O stretches (~1640–1680 cm⁻¹), highlighting differences in conjugation compared to pyrrole/pyrazole systems .

Table 2: Bioactivity Comparisons

- Key Observations :

- Methoxy-substituted compounds (e.g., chalcones in ) show dose-dependent antioxidant activity, suggesting that the 4-methoxyphenyl group in the target compound may confer similar properties .

- Electron-withdrawing groups (e.g., nitro in ) enhance radical stabilization, while electron-donating groups (methoxy) may improve solubility and bioavailability .

Biological Activity

1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C13H15NO

- CAS Number : 1087611-17-3

The structural features of this compound contribute to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that pyrrole derivatives showed potent activity against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves interference with bacterial cell wall synthesis and function .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of compounds related to pyrrole structures. A study on related pyrazole derivatives reported remarkable anti-inflammatory activity, with some compounds exhibiting up to 115% efficacy compared to standard drugs like indomethacin . While specific data on the exact activity of this compound is limited, the structural similarities suggest potential for similar effects.

Anticancer Activity

The anticancer properties of pyrrole derivatives have been explored extensively. A review noted that various substituted pyrroles showed significant cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs displayed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines . Although direct studies on this compound are scarce, its structural characteristics indicate potential anticancer activity.

Table: Summary of Biological Activities

Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A study synthesized a series of pyrrole derivatives and evaluated their biological activities. The results indicated that modifications at the 2 and 5 positions significantly enhanced the anti-inflammatory properties. This suggests that similar modifications in this compound could yield compounds with improved efficacy against inflammatory conditions.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the SAR of pyrrole derivatives. The study found that electron-donating groups like methoxy significantly increased the biological activity of the compounds. This finding points to the potential enhancement of biological effects in this compound due to its methoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.